Enhanced Oral Bioavailability in Rodent Models
Demethyleneberberine (DMB) demonstrates a significantly higher oral bioavailability compared to its parent compound, berberine. In a head-to-head pharmacokinetic study in rats and mice, DMB exhibited an absolute oral bioavailability ranging from 4.47% to 5.94% [1]. This is notably higher than the widely reported bioavailability of berberine, which is consistently below 1% due to extensive first-pass metabolism and poor intestinal absorption [2].
| Evidence Dimension | Absolute Oral Bioavailability (F%) |
|---|---|
| Target Compound Data | 4.47% to 5.94% |
| Comparator Or Baseline | Berberine: <1% |
| Quantified Difference | >4.5- to >5.9-fold increase |
| Conditions | Intragastric administration in rats and mice; plasma concentration measured via LC-MS/MS |
Why This Matters
Higher bioavailability translates to lower required doses for in vivo efficacy studies, reducing compound cost and minimizing potential off-target effects associated with high systemic concentrations.
- [1] Zhang, P., et al. (2023). Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Molecules, 28(22), 7540. View Source
- [2] Wang, K., et al. (2017). The metabolism of berberine and its contribution to the pharmacological effects. Drug Metabolism Reviews, 49(2), 139-157. View Source
